3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride
Description
3-Amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride is a synthetic amide derivative featuring a phenyl group, a thiophene-containing side chain, and a hydrochloride salt. This compound is structurally characterized by its branched propan-2-yl substituent linked to a thiophene moiety and a central propanamide backbone.
Properties
IUPAC Name |
3-amino-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS.ClH/c1-12(10-14-8-5-9-20-14)18-16(19)11-15(17)13-6-3-2-4-7-13;/h2-9,12,15H,10-11,17H2,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUVZWFODCKSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CC(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Properties and Structural Analysis
The target compound has a molecular formula of C16H21ClN2OS with a molecular weight of 324.87 g/mol. The parent free base (C16H20N2OS, CAS: 1156622-81-9) has a molecular weight of 288.4 g/mol. The compound contains several key structural features:
- A chiral carbon at the 3-position of the propanamide backbone
- A primary amino group attached to the chiral carbon
- A phenyl substituent at the 3-position
- A thiophene ring connected via a propan-2-yl linker to the amide nitrogen
- A hydrochloride salt form that enhances water solubility
The compound typically exists as a crystalline solid with a purity of ≥95% when prepared for research applications.
Preparation Methodologies
Several complementary synthetic strategies can be employed for preparing 3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride. Each approach offers distinct advantages in terms of starting materials, reaction conditions, and overall efficiency.
Grignard-Mediated Synthetic Approach
This method leverages organometallic chemistry to establish the carbon framework, followed by subsequent functionalization.
Reagents and Materials
- Magnesium turnings (14.50 g, 596.84 mmol)
- Tetrahydrofuran (THF), anhydrous (600 mL)
- 2-Bromothiophene
- 1-Chloropropan-2-one
- Copper(I) iodide (catalytic, 0.5 mol%)
- Benzaldehyde
- Nitrogen sources (ammonia or azide derivatives)
- Hydrogen chloride in diethyl ether
Synthetic Procedure
The synthesis involves four key steps:
Step 1: Thiophen-2-yl Grignard Reagent Formation
In a nitrogen-purged reactor, magnesium turnings are added to anhydrous THF and activated. 2-Bromothiophene is added dropwise while maintaining the temperature between 20-30°C. After complete addition, the mixture is heated to 60°C for 2 hours to ensure complete Grignard reagent formation.
Step 2: Organometallic Coupling
The reaction mixture is cooled to -5°C, and catalytic copper(I) iodide is added. 1-Chloropropan-2-one is then added slowly, and the mixture is allowed to warm to room temperature and stirred for 1-2 hours.
The intermediate undergoes reaction with benzaldehyde in a controlled manner, followed by introduction of an amino group. This can be achieved through reductive amination or via azide chemistry with subsequent reduction.
Step 4: Amide Formation and Salt Preparation
The amino-containing intermediate is coupled with an appropriate carboxylic acid derivative to form the amide bond. Treatment with hydrogen chloride in diethyl ether yields the desired hydrochloride salt.
Yield and Optimization Parameters
Table 1: Optimization Parameters for Grignard-Mediated Synthesis
| Parameter | Optimal Condition | Effect on Yield | Comments |
|---|---|---|---|
| Mg:Bromothiophene ratio | 1.1:1.0 | +5-10% | Excess Mg ensures complete conversion |
| THF quality | Freshly distilled | +10-15% | Water content below 50 ppm is critical |
| Addition rate of bromothiophene | 30-45 min for complete addition | +8-12% | Too fast addition causes overheating |
| Temperature during addition | 20-30°C | +8-10% | Higher temperatures lead to side reactions |
| Copper catalyst loading | 0.5-1.0 mol% | +5-8% | Higher loadings do not improve yield |
| Reaction time after coupling | 1-2 hours | +3-5% | Longer times can lead to decomposition |
The overall yield for this multi-step procedure typically ranges from 35-45%, depending on the efficiency of each step.
Amino Acid Coupling Approach
This method utilizes 3-amino-3-phenylpropanoic acid derivatives as key building blocks.
Reagents and Materials
- 3-Amino-3-phenylpropanoic acid or corresponding ester
- 1-(Thiophen-2-yl)propan-2-amine
- Coupling agents (EDC/HOBt, HATU, or PyBOP)
- Base (DIPEA or triethylamine)
- Amino protecting groups (Boc, Cbz)
- Solvents (DMF, DCM)
- Hydrogen chloride solution
Synthetic Procedure
Step 1: Protection of Amino Group
The amino group of 3-amino-3-phenylpropanoic acid is protected using Boc or Cbz to prevent self-condensation.
Step 2: Amide Coupling
The protected amino acid is coupled with 1-(thiophen-2-yl)propan-2-amine using standard peptide coupling conditions:
- Protected amino acid (1.0 eq)
- 1-(Thiophen-2-yl)propan-2-amine (1.0 eq)
- EDC·HCl (1.2 eq)
- HOBt (1.2 eq)
- DIPEA (2.5 eq) in DCM or DMF
- Reaction time: 12-24 hours at room temperature
Step 3: Deprotection and Salt Formation
The protecting group is removed under appropriate conditions (TFA for Boc, hydrogenolysis for Cbz), and the free base is converted to the hydrochloride salt using hydrogen chloride in diethyl ether.
Optimization of Coupling Reaction
Table 2: Optimization of Amide Coupling Conditions
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 24 | 65-70 |
| HATU | DMF | 25 | 12 | 75-80 |
| PyBOP | DCM | 25 | 18 | 70-75 |
| EDC/HOBt | DMF | 25 | 18 | 70-75 |
| HATU | DCM/DMF (1:1) | 25 | 12 | 80-85 |
This approach typically yields the target compound in 65-85% overall yield for the coupling step, with total yields of 50-70% after deprotection and salt formation.
Hantzsch-Type Synthetic Approach
This approach adapts the Hantzsch thiazole synthesis methodology to prepare the target compound.
Reagents and Materials
- N-phenyl-N-thiocarbamoyl-β-alanine
- 1-(Thiophen-2-yl)propan-2-amine
- α-Haloacetic acid or derivative
- Solvents (DMF, acetic acid, ethanol)
- Bases (sodium acetate, triethylamine)
- Hydrogen chloride solution
Synthetic Procedure
The synthesis is adapted from methods used for related compounds:
Step 1: Formation of Thioamide Intermediate
N-phenyl-N-thiocarbamoyl-β-alanine is prepared from β-alanine and phenyl isothiocyanate under basic conditions.
Step 2: Cyclization and Functionalization
The thioamide intermediate undergoes reaction with appropriate reagents to introduce the necessary functional groups and establish the required connectivity.
Step 3: Coupling with Thiophenyl Derivative
The functionalized intermediate is coupled with 1-(thiophen-2-yl)propan-2-amine to form the amide bond.
Step 4: Salt Formation
The free base is converted to the hydrochloride salt using hydrogen chloride in an appropriate solvent.
Reaction Conditions Optimization
Table 3: Reaction Conditions for Hantzsch-Type Approach
| Solvent | Temperature (°C) | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | 90-100 | TEA | 5 | 45-50 |
| Acetic acid | 90-100 | NaOAc | 5 | 40-45 |
| Ethanol | Reflux | Na₂CO₃ | 5 | 35-40 |
| Water | Reflux | Na₂CO₃ | 5 | 30-35 |
This approach typically yields 30-50% of the target compound.
Direct Condensation Solvent-Free Approach
This approach involves a one-pot, solvent-free direct condensation reaction.
Reagents and Materials
- 3-Amino-3-phenylpropanamide or suitable precursor
- 1-(Thiophen-2-yl)propan-2-amine
- Hydrogen chloride in diethyl ether
Synthetic Procedure
The reactants are combined in a 2:2:1 molar ratio and heated in an oil bath at 83-86°C without solvent. An exothermic reaction typically occurs after approximately 10 minutes, with temperature rising to 100-108°C. After cooling, ethyl acetate is added, and the mixture is stirred for 17 hours. The hydrochloride salt is formed by treatment with hydrogen chloride in an appropriate solvent.
Yield and Considerations
This method typically produces yields of 15-18% but offers simplicity and avoids expensive coupling agents. Side products include 1-phenethyl-3-benzoyl-4-phenyl-4-piperidinol derivatives.
Comparative Analysis of Synthetic Methods
Table 4: Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Steps | Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Grignard-Mediated | 2-Bromothiophene, 1-Chloropropan-2-one | Mg, CuI, THF | 4-5 | 35-45 | Versatile, scalable | Moisture-sensitive, requires anhydrous conditions |
| Amino Acid Coupling | 3-Amino-3-phenylpropanoic acid derivatives | Coupling agents | 3 | 50-70 | Higher yield, fewer steps | Expensive coupling agents |
| Hantzsch-Type | N-phenyl-N-thiocarbamoyl-β-alanine | α-Haloacetic acid | 4 | 30-50 | Accessible starting materials | Moderate yields |
| Direct Condensation | 3-Amino-3-phenylpropanamide | None | 1-2 | 15-18 | Simple, solvent-free | Low yield, significant side products |
Purification and Analysis
Purification Techniques
Recrystallization
The crude hydrochloride salt can be purified by recrystallization from:
Typical recrystallization yields range from 75-85%, with purity improvements from 85-90% to >95%.
Chromatographic Purification
For smaller-scale preparations or when higher purity is required:
- Flash column chromatography of the free base
- Preparative HPLC
- Conversion to hydrochloride salt after chromatographic purification
Analytical Methods
NMR Spectroscopy
Expected key signals for this compound include:
- ¹H NMR (400 MHz, D₂O): δ 7.03 (d, 2H, thiophene-H), 7.31 (d, 2H, phenyl-H), 3.94-4.01 (m, 1H, chiral-CH), 3.43-3.58 (m, 6H, CH₂ and NH₂), 3.17 (dd, 1H, CH₂), 3.00 (dd, 1H, CH₂), 1.38 (t, 3H, CH₃)
HPLC Analysis
Typical conditions:
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient with 0.1% TFA
- Detection: UV at 254 nm
- Expected purity: ≥95%
Mass Spectrometry
Expected values:
- [M+H]⁺ for free base (C₁₆H₂₀N₂OS): m/z 289.14
- Fragment patterns typically include cleavage at the amide bond
Elemental Analysis
Expected values for C₁₆H₂₁ClN₂OS:
- C: 59.16%; H: 6.52%; N: 8.63%; S: 9.87%; Cl: 10.91%
- Acceptable range: ±0.4% of theoretical values
Practical Considerations and Troubleshooting
Common Challenges and Solutions
Table 5: Common Synthetic Challenges and Solutions
| Challenge | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Grignard reagent formation | Wet solvent, oxidized magnesium | Use freshly distilled THF, activate Mg with iodine |
| Poor amide coupling efficiency | Suboptimal coupling conditions | Try HATU in DMF/DCM mixture, increase reaction time |
| Difficult isolation of hydrochloride salt | Hygroscopic nature of product | Use anhydrous conditions, perform operations under dry atmosphere |
| Product decomposition | Sensitivity to heat or light | Work at lower temperatures, protect from light |
| Impurities in final product | Incomplete reactions, side products | Multiple recrystallization steps, adjust purification solvent system |
Scale-up Considerations
When scaling up the synthesis:
- Heat transfer becomes critical, especially for exothermic Grignard reactions
- Gradual addition of reagents helps maintain temperature control
- Purification techniques may need adaptation from chromatography to recrystallization
- Safety measures for handling hydrogen chloride must be enhanced
Chemical Reactions Analysis
Types of Reactions
3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene S-oxides, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide exhibits promising antimicrobial activities. Its mechanism of action likely involves interactions with specific enzymes or receptors that modulate their activity.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In silico molecular docking studies suggest that it may inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This positions the compound as a potential therapeutic agent for inflammatory diseases.
Anticancer Activity
Several studies have evaluated the anticancer potential of derivatives related to this compound. For instance, compounds synthesized from similar frameworks have shown significant antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
| Compound | Cell Line Tested | IC50 Value (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
Case Studies
- Anticancer Activity : A study on methyl derivatives of related compounds demonstrated promising anticancer effects against human HCT-116 and MCF-7 cell lines, with IC50 values ranging from 1.9 to 7.52 µg/mL . These findings underscore the potential of thiophene-containing compounds in cancer therapy.
- Anti-inflammatory Potential : In silico studies have indicated that derivatives similar to 3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide can act as effective inhibitors of inflammatory pathways, suggesting their utility in developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 3-amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of structurally related compounds from the provided evidence:
Thiophene-Containing Analogs
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structure: Features a thiophene ring, a methylamino group, and a propanol backbone. Key Differences: Lacks the phenyl group and amide linkage present in the target compound. The hydroxyl group may enhance solubility but reduce metabolic stability compared to the amide. Applications: Likely explored for central nervous system (CNS) activity due to the thiophene and amine motifs .
NIH 10785 (): (±)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidinyl]-N-(4-fluorophenyl)propanamide hydrochloride.
Amide-Based Hydrochlorides
- Naphthalen-1-ol Derivatives (): Examples: b4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol and d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol. Structure: Integrate naphthalenol groups with thiophene and methylamino chains.
Discontinued Analog ():
- 3-Amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride: Structure: Nearly identical to the target compound but substitutes the propan-2-yl group with an ethyl chain. Key Differences: The shorter ethyl chain may reduce steric hindrance, altering pharmacokinetic profiles such as absorption and metabolism.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thiophene vs. Fluorophenyl groups (e.g., NIH 10785) offer improved metabolic stability and lipophilicity .
- Amide Linkage : The propanamide backbone in the target compound and NIH 10785 facilitates hydrogen bonding, critical for receptor affinity. However, the branched propan-2-yl group in the target compound could introduce steric effects, limiting bioavailability compared to linear-chain analogs .
- Hydrochloride Salt : The ionic form improves aqueous solubility, a common feature in neuroactive or analgesic compounds to enhance blood-brain barrier penetration .
Biological Activity
3-Amino-3-phenyl-N-[1-(thiophen-2-yl)propan-2-yl]propanamide hydrochloride is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is , and it has a molecular weight of approximately 302.4 g/mol. Its structure includes an amino group, a phenyl group, and a thiophene moiety, which contribute to its biological activities.
The compound's synthesis typically involves multiple steps, utilizing various reagents and conditions to achieve the desired product purity and yield. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2OS |
| Molecular Weight | 302.4 g/mol |
| Purity | ≥95% |
| CAS Number | 1156622-81-9 |
| Structure | Structure |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly anti-inflammatory and antimicrobial effects. The following sections detail these activities based on recent studies.
Anti-inflammatory Activity
Several studies have explored the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The mechanism of action may involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro assays have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy. The interaction studies reveal that the compound likely binds to bacterial enzymes or receptors, disrupting their function.
Case Studies
- Case Study on Anti-inflammatory Effects : A study conducted on animal models showed that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
- Case Study on Antimicrobial Efficacy : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
The biological activity of this compound is hypothesized to be mediated through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Interaction : The compound could interact with cell surface receptors, altering cellular signaling pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide | Moderate anti-inflammatory | Contains a methyl group affecting sterics |
| 3-Phenyl-N-propan-2-yl-N-[3-thiophen-2-YL]propanamide | Limited antimicrobial | Different substitution pattern on thiophene ring |
| (2S)-2-amino-N-[[(2S)-1-morpholin-4-yl]amino]-N-propylpropanamide | Diverse pharmacological profiles | Contains a morpholine ring |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Optimize reaction parameters (temperature, solvent polarity, and catalyst selection) based on analogous propanamide syntheses. For example, reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with amine coupling agents like HATU or EDC can enhance reaction efficiency .
- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradient elution) is recommended to isolate the hydrochloride salt .
Q. How can researchers determine the purity and identify impurities in this compound?
Methodological Answer:
- Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against reference standards. For impurities, employ LC-MS to detect structural analogs, such as des-amino or hydrolyzed derivatives .
- Quantify residual solvents (e.g., DCM, THF) via GC-MS, adhering to ICH guidelines for permissible limits .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and propanamide backbone (amide NH at δ 7.2–8.0 ppm). Confirm stereochemistry using NOESY .
- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
- XRD : Resolve crystal structure to confirm salt formation (hydrochloride) and hydrogen-bonding patterns .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Neutralize waste with 1M NaOH before disposal, as the hydrochloride salt may release HCl under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from polymorphic forms?
Methodological Answer:
- Perform variable-temperature NMR to assess dynamic exchange processes. For polymorphs, use DSC/TGA to identify thermal transitions (e.g., melting points, desolvation events) and correlate with XRD data .
- Apply computational modeling (DFT or MD simulations) to predict stable conformers and compare with experimental spectra .
Q. What strategies are effective for studying the compound’s solubility and stability in physiological buffers?
Methodological Answer:
- Conduct shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify solubility via UV-Vis spectroscopy and validate stability using accelerated degradation studies (40°C/75% RH for 4 weeks) .
- For poor aqueous solubility, explore co-solvents (e.g., PEG 400) or salt metathesis (e.g., replacing HCl with besylate) to enhance bioavailability .
Q. How can researchers profile and mitigate the formation of genotoxic impurities during synthesis?
Methodological Answer:
- Screen for alkylating agents (e.g., residual thiophene intermediates) using LC-MS/MS with a limit of detection ≤ 1 ppm. Employ scavengers like thiourea or dimethyl sulfone to quench reactive intermediates .
- Follow ICH M7 guidelines for mutagenic impurity control, including QSAR analysis and Ames testing .
Q. What in silico approaches are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Use SwissADME or ADMET Predictor to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
- Perform molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., CNS targets for thiophene-containing analogs) .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental logP values be addressed?
Methodological Answer:
- Re-measure logP experimentally using the shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon). Adjust molecular descriptors (e.g., ionization states) in software settings to align results .
- Consider protonation of the amine group in the hydrochloride salt, which may reduce logP by increasing hydrophilicity .
Q. What experimental controls are critical when replicating synthetic protocols from patent literature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
